N-phenyl-1,2,3-thiadiazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenylthiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-9(8-6-14-12-11-8)10-7-4-2-1-3-5-7/h1-6H,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJWUHQQAFRKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Phenyl 1,2,3 Thiadiazole 4 Carboxamide and Its Analogs
Established Synthetic Routes for 1,2,3-Thiadiazole (B1210528) Ring Formation
The formation of the 1,2,3-thiadiazole ring is a cornerstone of synthesizing numerous derivatives. Conventional methods for constructing this heterocyclic skeleton include the Hurd-Mori synthesis, the Wolff synthesis, and the Pechmann synthesis, among other cyclization techniques. isres.org
The Hurd-Mori synthesis is a widely accepted and effective route for preparing 1,2,3-thiadiazoles. isres.orgnih.gov This reaction involves the intramolecular cyclization of hydrazone derivatives that possess an α-methylene group, typically N-acyl or N-tosylhydrazones, upon treatment with thionyl chloride (SOCl₂). nih.govthieme-connect.de For instance, semicarbazones derived from various ketones can undergo cyclization in the presence of excess thionyl chloride to yield the corresponding 1,2,3-thiadiazole hybrids. nih.gov The reaction proceeds through the attack of thionyl chloride on the hydrazone, followed by cyclization and elimination to form the aromatic thiadiazole ring. thieme-connect.de
Modifications to the classical Hurd-Mori protocol have been developed to improve yields and substrate scope. One significant improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), under metal-free conditions. researchgate.net Another modified approach uses I₂/CuCl₂ to promote a one-pot, three-component reaction between ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189) (KSCN) to generate 1,2,3-thiadiazoles. mdpi.com
| Starting Material | Key Reagents | Protocol | Product Type | Yield Range |
|---|---|---|---|---|
| Ketone Semicarbazones | SOCl₂ | Classical Hurd-Mori | Substituted 1,2,3-Thiadiazoles | Good to Excellent nih.gov |
| N-Tosylhydrazones | Sulfur, TBAI | Modified Hurd-Mori (Metal-Free) | Aryl 1,2,3-Thiadiazoles | 44-98% nih.gov |
| Ketones, Tosylhydrazine | KSCN, I₂/CuCl₂ | Modified Hurd-Mori (One-Pot) | Alkyl/Aryl 1,2,3-Thiadiazoles | 48-89% mdpi.com |
| Pyrazolyl-phenylethanone Semicarbazones | SOCl₂ | Classical Hurd-Mori | Pyrazolyl-1,2,3-Thiadiazoles | Good to Excellent nih.gov |
Cycloaddition reactions provide another powerful avenue for the synthesis of the 1,2,3-thiadiazole core. The Pechmann and Nold synthesis, a type of 1,3-dipolar cycloaddition, involves the reaction of diazoalkanes with thiocarbonyl compounds, such as isothiocyanates. isres.orgchemmethod.com This reaction is a classic example of constructing the heterocyclic ring by forming new carbon-sulfur and nitrogen-nitrogen bonds in a concerted or stepwise manner. The reaction between a diazo compound and a thioketone is a notable application of this method. chemmethod.com
The Wolff synthesis is a key strategy that proceeds through the heterocyclization of α-diazothiocarbonyl compounds. isres.org A general approach involves the reaction of a diazocarbonyl compound with a thionating agent. The resulting α-diazothiocarbonyl intermediate is typically unstable and undergoes a spontaneous 1,5-electrocyclization to form the stable 1,2,3-thiadiazole ring. isres.org This methodology is particularly useful for creating specifically substituted thiadiazoles based on the structure of the starting diazocarbonyl precursor.
Beyond the classical named reactions, a variety of other cyclization strategies have been established. These methods often involve the use of elemental sulfur or other sulfur-donating reagents.
Reaction of N-Tosylhydrazones with Sulfur Sources : N-tosylhydrazones can react with elemental sulfur in the presence of a catalyst like TBAI or a base to afford 1,2,3-thiadiazoles. nih.govresearchgate.net Another variation uses ammonium (B1175870) thiocyanate as the sulfur source, which reacts efficiently with tosylhydrazones in ethanol (B145695) at room temperature. researchgate.net
Three-Component Cross-Coupling : A transition-metal-free, I₂/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur has been developed for the synthesis of 5-acyl-1,2,3-thiadiazoles. researchgate.net
[3+2] Cycloaddition with Tosyl Azide : A regioselective, one-pot synthesis of 4,5-disubstituted 1,2,3-thiadiazoles can be achieved through the [3+2] cycloaddition of α-enolic dithioesters with tosyl azide. This reaction proceeds rapidly and efficiently, often under solvent-free conditions.
Electrochemical Methods : Metal- and oxidant-free electrochemical methods have been reported for synthesizing 1,2,3-thiadiazoles by inserting elemental sulfur into N-tosylhydrazones.
| Method Type | Key Reactants | Key Reagents/Conditions | Product |
|---|---|---|---|
| Sulfur Insertion | N-Tosylhydrazones | Ammonium Thiocyanate, EtOH, RT | 1,2,3-Thiadiazoles researchgate.net |
| Three-Component Coupling | Enaminones, Tosylhydrazine | Elemental Sulfur, I₂/DMSO | 5-Acyl-1,2,3-thiadiazoles researchgate.net |
| [3+2] Cycloaddition | α-Enolic Dithioesters | Tosyl Azide | 4,5-Disubstituted 1,2,3-thiadiazoles |
| Nucleophilic Addition | α-Diazo Carbonyl Compounds | CS₂, BnBr | Substituted 1,2,3-Thiadiazoles nih.gov |
Direct Synthesis and Derivatization of N-phenyl-1,2,3-thiadiazole-4-carboxamide
Once the 1,2,3-thiadiazole-4-carboxylic acid core is synthesized, the final step to obtain the target compound is the formation of the amide bond.
The most direct and common method for synthesizing this compound is the acylation of aniline (B41778) (phenylamine) with an activated form of 1,2,3-thiadiazole-4-carboxylic acid. This typically involves a two-step procedure:
Activation of the Carboxylic Acid : The 1,2,3-thiadiazole-4-carboxylic acid is first converted into a more reactive acylating agent, most commonly the corresponding acid chloride, 1,2,3-thiadiazole-4-carbonyl chloride. This activation is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). nih.govmdpi.com
Amide Bond Formation : The resulting 1,2,3-thiadiazole-4-carbonyl chloride is then reacted with aniline in an appropriate solvent. A base, such as triethylamine (B128534) or pyridine, is usually added to neutralize the hydrochloric acid generated during the reaction. This standard amide coupling reaction proceeds efficiently to yield the desired this compound. This general strategy is widely employed for the synthesis of various thiadiazole and other heterocyclic carboxamides. nih.gov
Introduction of Phenyl and Substituted Phenyl Moieties
The quintessential step in synthesizing the title compound and its analogs is the formation of the carboxamide bond, which links the 1,2,3-thiadiazole core to a phenyl or substituted phenyl group. The primary method involves the reaction of an activated 1,2,3-thiadiazole-4-carboxylic acid derivative with an appropriate aniline.
The synthesis typically begins with the construction of the 1,2,3-thiadiazole-4-carboxylic acid core, often achieved through the Hurd-Mori reaction. researchgate.net This involves the cyclization of hydrazones with thionyl chloride. mdpi.comresearchgate.net Once the carboxylic acid is obtained, it is activated to facilitate the amidation reaction. Common activation methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using peptide coupling agents.
The activated 1,2,3-thiadiazole-4-carbonyl chloride is then reacted with a wide array of commercially available anilines (phenylamine) or substituted anilines in the presence of a base to yield the desired this compound derivatives. nih.govvulcanchem.com This modular approach allows for the systematic introduction of various substituents onto the phenyl ring, enabling the exploration of structure-activity relationships. The choice of substituent on the aniline can significantly influence the electronic and steric properties of the final molecule.
Table 1: Examples of Substituted Anilines in the Synthesis of this compound Analogs This table is illustrative and based on common synthetic strategies for forming carboxamides.
| Aniline Derivative | Resulting Substituent on Phenyl Ring | Purpose of Modification |
|---|---|---|
| Aniline | Unsubstituted Phenyl | Parent compound |
| 4-Chloroaniline | 4-Chloro | Introduce electron-withdrawing group, halogen bonding potential |
| 4-Methoxyaniline | 4-Methoxy | Introduce electron-donating group |
| 4-Nitroaniline | 4-Nitro | Introduce strong electron-withdrawing group |
This strategy provides a robust and versatile platform for generating a library of compounds with diverse functionalities on the phenyl moiety.
Advanced and Sustainable Synthetic Approaches
In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and waste generation. nanobioletters.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to higher yields and shorter reaction times compared to conventional heating. ijcrt.orgbohrium.com
The synthesis of 1,2,3-thiadiazole derivatives has been successfully adapted to microwave-assisted conditions. nih.govnih.gov For instance, the cyclization step to form the thiadiazole ring or the final amidation can be significantly accelerated under microwave irradiation, often proceeding in minutes rather than hours. ijcrt.org These methods are not only time-efficient but also align with green chemistry principles by minimizing solvent use and energy input. nanobioletters.com
Other sustainable approaches include the use of ultrasound irradiation and the development of one-pot, multi-component reactions that increase efficiency by reducing the number of intermediate purification steps. nanobioletters.com Electrochemical synthesis represents another frontier, offering a reagent-less method for constructing the 1,2,3-thiadiazole ring through anodic oxidation, thereby avoiding the need for chemical oxidants and reducing waste. acs.org The use of eco-friendly solvents like ethanol or even solvent-free conditions further enhances the sustainability of these synthetic routes. organic-chemistry.orgmdpi.com
Table 2: Comparison of Conventional vs. Advanced Synthetic Methods
| Method | Typical Reaction Time | Energy Source | Key Advantages |
|---|---|---|---|
| Conventional Heating | Hours to Days | Oil bath, heating mantle | Well-established, simple setup |
| Microwave Irradiation | Minutes | Microwaves | Rapid heating, reduced reaction times, higher yields. nanobioletters.comnih.gov |
| Ultrasonic Irradiation | Hours | High-frequency sound waves | Improved mixing, enhanced reaction rates. nanobioletters.com |
Chemical Transformations and Reactivity Profiles of the this compound Nucleus
The reactivity of this compound is governed by the intrinsic chemical properties of the 1,2,3-thiadiazole ring and the attached N-phenylcarboxamide substituent.
Investigation of Ring Cleavage Phenomena
A distinctive feature of the 1,2,3-thiadiazole ring system is its propensity for ring cleavage under specific conditions, a characteristic not as prominent in its other isomers. e-bookshelf.de This reactivity provides pathways to novel chemical structures.
The ring is susceptible to cleavage upon treatment with strong bases, such as organolithium compounds or potassium t-butoxide. ingentaconnect.com This reaction typically proceeds with the extrusion of molecular nitrogen (N₂) to form an alkali metal alkynethiolate intermediate. ingentaconnect.com This intermediate can then be trapped with electrophiles, providing a synthetic route to 1-alkynyl thioethers.
Furthermore, thermal and photochemical decomposition are well-documented pathways for the fragmentation of the 1,2,3-thiadiazole ring. e-bookshelf.de This process, also involving the loss of N₂, can generate highly reactive thiirene (B1235720) or thioketene (B13734457) intermediates, which can be utilized in subsequent synthetic transformations. researchgate.net
Electrophilic and Nucleophilic Substitution Patterns on the Thiadiazole and Phenyl Rings
The electronic nature of the 1,2,3-thiadiazole ring dictates its substitution patterns. The carbon atoms, C4 and C5, are electron-deficient due to the electronegativity of the adjacent heteroatoms. chemicalbook.com This makes the ring generally resistant to electrophilic attack at these carbon positions. However, the nitrogen atoms possess lone pairs of electrons and are susceptible to electrophilic attack, such as quaternization. chemicalbook.com
Conversely, the electron-deficient nature of the carbon atoms makes them susceptible to nucleophilic attack. The C5 position is identified as the preferential site for nucleophilic substitution. chemicalbook.com This reactivity is often exploited by installing a good leaving group, such as a halogen, at the C5 position, which can then be displaced by various nucleophiles to introduce new functional groups.
On the N-phenyl ring, the substitution pattern is governed by the directing effect of the carboxamide linker (-NH-C=O-). The amide group is generally considered an ortho-, para-directing group for electrophilic aromatic substitution, although it is deactivating due to the electron-withdrawing nature of the carbonyl group. Therefore, reactions like nitration or halogenation on the phenyl ring would be expected to yield ortho- and para-substituted products.
Derivatization Strategies for Targeted Molecular Modification
The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic synthesis of diverse analogs. These derivatization strategies are crucial for fine-tuning the molecule's properties for various applications. mdpi.comresearchgate.net
Table 3: Derivatization Strategies for the this compound Scaffold
| Modification Site | Strategy | Reagents/Methods | Resulting Analogs | Reference |
|---|---|---|---|---|
| N-Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂, Cl₂) | Introduction of nitro, halogen, or alkyl groups at ortho/para positions. | nih.gov |
| N-Phenyl Ring | Amide Coupling | Reacting 1,2,3-thiadiazole-4-carboxylic acid with various substituted anilines. | Diverse library of analogs with different substituents on the phenyl ring. | nih.govtandfonline.com |
| Thiadiazole C5 Position | Nucleophilic Substitution | Synthesis of a 5-halo-1,2,3-thiadiazole intermediate followed by reaction with S- or O-nucleophiles. | 5-alkoxy, 5-thioether, or 5-amino substituted thiadiazoles. | |
| Amide N-H | Alkylation/Acylation | Reaction with alkyl halides or acyl chlorides in the presence of a base. | N-alkyl or N-acyl derivatives. | General amide chemistry |
| Thiadiazole N2/N3 | Quaternization (Electrophilic Attack) | Reaction with alkylating agents like dimethyl sulfate. | N-methylated thiadiazolium salts. | chemicalbook.com |
These strategies, individually or in combination, provide chemists with a comprehensive toolkit to systematically modify the core structure of this compound, enabling the exploration of its chemical space and the development of molecules with tailored properties. researchgate.netmdpi.com
Spectroscopic and Structural Characterization of N Phenyl 1,2,3 Thiadiazole 4 Carboxamide Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-phenyl-1,2,3-thiadiazole-4-carboxamide compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectra of 1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, characteristic signals confirm the successful formation of the target structures. For instance, the singlet signal for the amide (NH) proton typically appears in the downfield region, around 12.10–12.87 ppm, while the proton attached to the carbon of a hydrazone group (=CH) is observed between δ 8.06–8.63 ppm. mdpi.com Protons on the aromatic phenyl ring generally resonate in the range of 6.74–8.40 ppm. mdpi.com
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Amide (NH) | 10.70 - 12.87 | mdpi.comnih.gov |
| ¹H | Aromatic (Ar-H) | 6.74 - 8.40 | mdpi.com |
| ¹³C | Carbonyl (C=O) | 163.31 - 171.33 | mdpi.comnih.gov |
| ¹³C | Thiadiazole Ring Carbons | ~135 - 168 | mdpi.comrdd.edu.iq |
| ¹³C | Aromatic Carbons | 111.9 - 131.3 | rdd.edu.iq |
Vibrational Spectroscopy (Infrared) in Functional Group Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound compounds by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectra of these compounds display several characteristic absorption bands. The N-H stretching vibration of the amide group typically appears as a distinct band in the region of 3100-3400 cm⁻¹. The strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group (Amide I band) is one of the most prominent features, generally found between 1630 and 1680 cm⁻¹.
Other significant vibrations include the C=N stretching within the thiadiazole ring, which is often observed around 1604 cm⁻¹. rdd.edu.iq Aromatic C=C stretching vibrations from the phenyl ring typically appear in the 1400–1600 cm⁻¹ region. Additionally, C-H stretching bands for the aromatic ring are found just above 3000 cm⁻¹. rdd.edu.iq
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | Amide | 3100 - 3400 | researchgate.net |
| C-H Stretch | Aromatic | ~3109 | rdd.edu.iq |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 | nih.gov |
| C=N Stretch | Thiadiazole Ring | ~1604 | rdd.edu.iq |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | rdd.edu.iq |
Mass Spectrometry for Molecular Fingerprinting and Fragmentation Pathways
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound compounds. Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate their fragmentation patterns, which aids in structural confirmation.
A characteristic and primary fragmentation pathway for 1,2,3-thiadiazole (B1210528) derivatives under mass spectrometric conditions is the elimination of a neutral nitrogen molecule (N₂) from the molecular ion. nih.gov This loss is a hallmark of the 1,2,3-thiadiazole ring system and is often one of the initial fragmentation steps, occurring before the cleavage of substituents. nih.gov
Following the initial loss of N₂, further fragmentation can occur. For this compound, subsequent fragmentation could involve the cleavage of the amide bond, loss of the phenyl group, or other rearrangements of the resulting fragment ions. The precise fragmentation pathway can be used to distinguish between isomers, as demonstrated in studies comparing 1,2,3-thiadiazoles with 1,2,3-triazoles. nih.gov
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure of this compound compounds in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.
For related heterocyclic systems, such as 5-arylimino-1,3,4-thiadiazole derivatives, single-crystal X-ray diffraction has confirmed key structural features. nih.gov These studies reveal that the thiadiazole ring is nearly planar. nih.gov The substituents attached to the ring, such as the phenyl group, may be coplanar or twisted relative to the heterocyclic core, depending on steric and electronic factors.
In the crystal lattice, molecules can be linked by intermolecular interactions, most notably hydrogen bonds. For carboxamide derivatives, hydrogen bonds often form between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule, leading to the formation of extended supramolecular assemblies.
Electronic Spectroscopy (UV-Vis) in Understanding Chromophoric Properties
Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound compounds. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically π → π* transitions in conjugated systems.
The UV-Vis spectra of thiadiazole derivatives generally show absorption maxima (λmax) in the ultraviolet region. For example, various 5-N-arylaminothiazoles exhibit absorption maxima in the range of 358–410 nm. researchgate.net These absorptions are attributed to the chromophoric system comprising the thiadiazole ring in conjugation with the phenyl group and the carboxamide moiety. The exact position and intensity of the absorption bands are influenced by the specific substituents on the aromatic ring and the solvent used for the measurement.
Structure Activity Relationship Sar and Ligand Design Principles for N Phenyl 1,2,3 Thiadiazole 4 Carboxamide Analogs
Influence of Substituent Nature and Position on the Phenyl Ring
Research on various thiadiazole carboxamide isomers consistently demonstrates that the introduction of electron-withdrawing groups (EWGs) on the phenyl ring often enhances biological activity. For instance, in a series of thiazole (B1198619)/thiadiazole carboxamide derivatives tested as c-Met kinase inhibitors, analogs with mono-electron-withdrawing groups like fluorine (F), chlorine (Cl), and bromine (Br) showed improved activity. tandfonline.com The position of these substituents is also crucial. A clear preference for the 4-position (para) has been observed, with activity generally following the order: 4-position > 3-position > 2-position. tandfonline.comnih.gov This trend was noted for both fluoro- and chloro-substituted compounds. tandfonline.com
Further studies reinforce this observation, showing that dual-substituted EWGs on the phenyl ring can afford even greater inhibitory activity than single EWGs. nih.gov Conversely, the introduction of electron-donating groups or particularly bulky substituents on the phenyl ring is often detrimental to potency. tandfonline.com
In studies of 1,2,3-thiadiazole (B1210528) derivatives specifically, halogen substitutions have proven beneficial for antiviral activity. SAR studies on an anti-HIV agent revealed a descending order of antiviral strength for di-halogenated phenyl rings: 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂. mdpi.com For anti-HBV activity, it was noted that compounds with para-substituents on the phenyl ring exhibited greater cytotoxic potency than those with ortho-substituents. mdpi.com
| Compound Series | Phenyl Ring Substituent | Position | Effect on Activity |
| Thiazole/Thiadiazole Carboxamides | -F, -Cl | 4- (para) | Increased inhibitory activity |
| Thiazole/Thiadiazole Carboxamides | -F, -Cl | 3- (meta) | Moderate inhibitory activity |
| Thiazole/Thiadiazole Carboxamides | -F, -Cl | 2- (ortho) | Lower inhibitory activity |
| 1,2,3-Thiadiazole Derivatives | 2,4-Br₂ | ortho, para | Significant increase in antiviral potential |
| 1,2,3-Thiadiazole Derivatives | 2,4-Cl₂ | ortho, para | Moderate increase in antiviral potential |
| 1,2,3-Thiadiazole Derivatives | 2,4-F₂ | ortho, para | Slight increase in antiviral potential |
Impact of Variations on the Thiadiazole Ring and Carboxamide Linker
The thiadiazole ring and the carboxamide linker are fundamental to the core scaffold, providing structural stability and key interaction points with biological targets. researchgate.net The thiadiazole moiety, a five-membered heterocycle, is considered a bioisostere of other rings like pyrimidine (B1678525) and oxadiazole. nih.gov Its mesoionic character can help molecules cross cellular membranes, while the sulfur atom enhances liposolubility. nih.gov
The carboxamide linker (–CONH–) is crucial for establishing interactions with biological targets, most notably through hydrogen bonding. nih.gov In molecular docking studies of adenosine (B11128) A₃ receptor antagonists, the carbonyl oxygen of the amide group was found to form a key hydrogen bond with a glutamine residue in the receptor's binding pocket. nih.gov This hydrophilic interaction is often a critical determinant of selectivity and high affinity.
| Scaffold Variation | Rationale | Observed Impact |
| Thiadiazole Isomer | Different isomers (e.g., 1,2,3- vs 1,2,4- vs 1,3,4-) present altered geometries and electronic distributions. | Can drastically alter binding affinity and biological activity. mdpi.comnih.gov |
| Bioisosteric Replacement | Replacing the thiadiazole ring with other heterocycles (e.g., thiazole, oxadiazole, phenyl). nih.govnih.gov | Modulates physicochemical properties and can optimize interactions with the target, sometimes leading to enhanced potency. tandfonline.com |
| Carboxamide Linker | The -CONH- group acts as a hydrogen bond donor (N-H) and acceptor (C=O). | Essential for anchoring the molecule in the binding site of many biological targets through specific hydrogen bonds. nih.gov |
Conformational Effects and Stereochemical Considerations in Biological Activity
Molecular modeling studies have shown that the thiadiazole and phenyl rings are often surrounded by hydrophobic amino acid residues within a target's active site. nih.gov The ability of the molecule to adopt a favorable conformation to maximize these hydrophobic interactions is critical for high-affinity binding. For instance, the introduction of a methyl group on a thiazole ring in a similar series of compounds was found to positively influence the geometrical conformation, leading to enhanced potency. acs.org This suggests that even small structural changes that affect the preferred conformation can have a significant impact on activity.
The planarity and rotational freedom between the rings are also important. The amide linker can exhibit some degree of rotational restriction, which may pre-organize the molecule into a bioactive conformation. Docking experiments can help elucidate these conformational preferences, revealing how different isomers or substituted analogs orient themselves within the active site. Studies comparing regioisomers of thiadiazole analogues have used molecular modeling to understand dramatic differences in binding affinities, attributing them to distinct binding mechanisms and conformations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive trial-and-error synthesis. ymerdigital.com
For a series of N-phenyl-1,2,3-thiadiazole-4-carboxamide analogs, a QSAR study would involve calculating a range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, including:
Electronic Descriptors: Such as Hammett constants or partial atomic charges, which relate to the electron-withdrawing or electron-donating nature of substituents on the phenyl ring.
Steric Descriptors: Such as molar refractivity or van der Waals volume, which describe the size and shape of substituents.
Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule.
Topological Descriptors: Which describe molecular connectivity and shape.
Once calculated, these descriptors are used as independent variables in a regression analysis against the measured biological activity (the dependent variable, e.g., IC₅₀). researchgate.net The resulting QSAR model can identify which descriptors are most crucial for activity. ymerdigital.comresearchgate.net For example, a model might confirm that high values for an electronic descriptor corresponding to an EWG at the para-position of the phenyl ring are positively correlated with activity.
Such models, once validated, serve as powerful predictive tools. ymerdigital.com They can be used to screen virtual libraries of potential this compound derivatives to prioritize the synthesis of candidates with the highest predicted potency, streamlining the drug discovery process.
Mechanistic Insights into the Biological Activities of N Phenyl 1,2,3 Thiadiazole 4 Carboxamide Derivatives
Molecular Mechanisms of Anticancer Activity
The anticancer properties of thiadiazole derivatives are multifaceted, involving the induction of programmed cell death, inhibition of crucial enzymes that drive cancer progression, and the modulation of key cellular signaling pathways.
A primary mechanism through which thiadiazole derivatives exert their anticancer effects is by triggering programmed cell death in malignant cells. This can occur through both apoptosis, a controlled and caspase-dependent process, and necroptosis, a regulated form of necrosis.
One study on a novel spiro-heterocyclic N-(4-(aminosulfinyl) phenyl)-2-oxo-2H3′H-spiro [acenaphthylene-12′- nih.govresearchgate.netnih.gov thiadiazole]-5′-carboxamide demonstrated its ability to induce significant levels of both early and late-stage apoptosis in renal cancer cells (RXF393). nih.goveurekaselect.com Following treatment with the compound, the cancer cells showed apoptotic levels comparable to those induced by the conventional chemotherapy drug doxorubicin. nih.goveurekaselect.com Specifically, the treatment resulted in 11.69% of cells in early apoptosis, 19.78% in late apoptosis, and 3.66% undergoing necrosis. nih.goveurekaselect.com The induction of apoptosis is considered a key factor in the potent anticancer activity of this compound. nih.gov Similarly, other thiazole (B1198619)/thiadiazole carboxamide derivatives have been shown to effectively induce apoptosis in a dose-dependent manner, consequently inhibiting the proliferation of cancer cells. researchgate.net
Beyond apoptosis, derivatives of the 1,2,3-thiadiazole (B1210528) core have been specifically identified as potent inhibitors of necroptosis. nih.gov A series of nih.govresearchgate.netmdpi.comthiadiazole benzylamides, termed necrostatins, were found to inhibit TNF-α-induced necroptosis in FADD-deficient Jurkat T cells. nih.gov This discovery highlights that thiadiazole derivatives can engage with multiple programmed cell death pathways, offering a broader spectrum of anticancer action. nih.gov Another 1,3,4-thiadiazole (B1197879) derivative, K858, was found to induce mitotic arrest followed by caspase-dependent apoptosis in human colon cancer cells. nih.gov
| Compound Type | Cell Line | Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Spiro- nih.govresearchgate.netnih.govthiadiazole-5'-carboxamide | Renal RXF393 | Apoptosis & Necrosis | Induces early (11.69%) and late (19.78%) apoptosis, and necrosis (3.66%). | nih.goveurekaselect.com |
| nih.govresearchgate.netmdpi.comThiadiazole benzylamides (Necrostatins) | FADD-deficient Jurkat T cells | Necroptosis Inhibition | Potently inhibits TNF-α-induced necroptosis. | nih.gov |
| Thiazole/thiadiazole carboxamide (51am) | MKN-45 (Gastric Cancer) | Apoptosis & Cell Cycle Arrest | Effectively induces apoptosis in a dose-dependent manner. | researchgate.net |
| 1,3,4-Thiadiazole (K858) | HCT-116 (Colon Cancer) | Apoptosis | Induces caspase-dependent apoptosis following mitotic arrest. | nih.gov |
The anticancer activity of thiadiazole derivatives is also linked to their ability to inhibit specific enzymes that are overactive in cancer cells.
Tyrosine Kinases: These enzymes are critical regulators of cell growth and proliferation, and their dysregulation is a hallmark of many cancers. Certain 1,3,4-thiadiazole derivatives have been identified as dual inhibitors of the human epidermal growth factor receptors EGFR and HER-2, which are receptor protein tyrosine kinases highly expressed in cancers like breast cancer. mdpi.com Other thiazole/thiadiazole carboxamide derivatives have been designed as potent inhibitors of c-Met kinase, another receptor tyrosine kinase. researchgate.netnih.gov The inhibition of these kinases disrupts signaling pathways that promote tumor growth and survival. mdpi.com
Main Protease (Mpro): While primarily known as a crucial enzyme for the replication of SARS-CoV-2, the main protease (Mpro) has been a target for thiadiazole inhibitors. wjpmr.comgoogle.comnih.gov Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives have shown good binding affinity to the SARS-CoV-2 Mpro enzyme in silico, suggesting their potential as inhibitors. nih.govwjpmr.comgoogle.com This inhibitory action is based on blocking the enzyme's role in processing viral polyproteins. nih.gov
Eg5 Kinesin Spindle Protein: Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. nih.gov Its inhibition leads to mitotic arrest and subsequent cell death in proliferating cancer cells. nih.gov The 1,3,4-thiadiazole derivative K858 was identified as an antimitotic agent that specifically inhibits the ATPase activity of Eg5 with an IC50 of 1.3 μM, leading to the formation of monopolar spindles and mitotic arrest. nih.gov
SHP1 (PTPN6): Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) is a non-receptor protein tyrosine phosphatase that acts as a tumor suppressor in some cancers but can be an oncogenic node in others. A series of 2-phenyl-1,3,4-thiadiazole derivatives have been designed and studied as inhibitors of SHP1. One promising compound from this series demonstrated a selective fluorescence response for SHP1 activity and inhibitory effects at the enzyme level.
| Enzyme Target | Compound Class | Mechanism/Activity | Reference |
|---|---|---|---|
| Tyrosine Kinases (EGFR, HER-2) | 1,3,4-Thiadiazoles | Dual target inhibitors for breast and lung cancer. | mdpi.com |
| c-Met Kinase | Thiazole/Thiadiazole Carboxamides | Potent inhibition in biochemical and cellular assays. | researchgate.netnih.gov |
| SARS-CoV-2 Mpro | Spiro-N-(4-sulfamoylphenyl)-2-carboxamides | Good binding affinity, potential inhibitors. | wjpmr.comgoogle.com |
| Eg5 Kinesin | 1,3,4-Thiadiazole (K858) | Inhibits ATPase activity (IC50 = 1.3 μM), causing mitotic arrest. | nih.gov |
| SHP1 | 2-phenyl-1,3,4-Thiadiazoles | Inhibitory activity and selective fluorescence response. |
By inhibiting key enzymes like tyrosine kinases, N-phenyl-1,2,3-thiadiazole-4-carboxamide derivatives can modulate downstream cellular signaling pathways crucial for cancer cell survival and proliferation. Research has shown that certain 1,3,4-thiadiazole compounds can interfere with multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The development of thiazole/thiadiazole carboxamides as c-Met kinase inhibitors directly impacts this signaling axis, as these compounds have been shown to inhibit c-Met phosphorylation in both cell-free and cell-based systems. Disruption of these pathways ultimately halts the uncontrolled growth and spread of cancer cells.
Antimicrobial Action Mechanisms
Thiadiazole derivatives also exhibit significant antimicrobial properties, targeting distinct pathways in bacteria and fungi to exert their inhibitory effects.
The antibacterial action of thiadiazole compounds involves targeting essential bacterial enzymes. Molecular docking studies have investigated the interaction of 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives with dihydropteroate (B1496061) synthase (DHPS) from Staphylococcus aureus. DHPS is a key enzyme in the folate biosynthesis pathway, which is essential for bacterial survival. A strong connection with the DHPS protein suggests that inhibition of this enzyme is a likely mechanism of antibacterial action.
Furthermore, the thiadiazole ring itself can act as an electrophilic "warhead" that targets cysteine residues in proteins. eurekaselect.com The cysteine thiol can react with the N-S bond of a 1,2,4-thiadiazole (B1232254) moiety, forming a disulfide bond and leading to the inactivation of the target enzyme. eurekaselect.com This mechanism suggests that thiadiazole derivatives could potentially inhibit enzymes within the cysteine biosynthesis pathway or other cysteine-dependent enzymes crucial for bacterial viability.
The antifungal activity of thiadiazole derivatives often involves the disruption of the fungal cell membrane. A prominent mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells. nih.gov Like established azole antifungal drugs, 1,3,4-thiadiazole derivatives are thought to inhibit the enzyme 14-α-sterol demethylase, which is essential for converting lanosterol (B1674476) to ergosterol. nih.gov An ergosterol quantification assay confirmed that active thiadiazole compounds interfere with this pathway. nih.gov
In addition to targeting ergosterol synthesis, some derivatives exert their effects by altering fungal morphology. One study on the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol found that it completely inhibited the formation of hyphae and pseudohyphae in Candida albicans at a concentration of 2 μg/ml. nih.gov This inhibition of morphogenesis prevents the fungus from forming the filamentous structures often associated with tissue invasion and virulence. nih.gov Carboxamide derivatives of 1,2,3-thiadiazoles have also shown broad-spectrum fungicidal activity against a range of fungal strains. mdpi.com
Antiviral Efficacy and Underlying Mechanisms (e.g., anti-HIV-1, anti-TMV)
Derivatives of this compound have emerged as a significant area of interest in the development of novel antiviral agents, demonstrating efficacy against both human and plant viruses. The underlying mechanisms of their antiviral action are multifaceted, involving direct interaction with viral components and the stimulation of host defense systems.
Research into the anti-HIV activity of related thiadiazole compounds has revealed a potent mechanism of action targeting the viral nucleocapsid protein NCp7. nih.gov One study identified a 2-methyl-3-phenyl-2H- mdpi.comresearchgate.netnih.govthiadiazol-5-ylideneamine, which inactivates HIV-1 and HIV-2 virions by ejecting zinc ions from the NCp7 zinc fingers. nih.gov This process disrupts the protein's function, which is crucial for protecting the viral RNA, leading to its degradation. nih.gov The compound was effective against a broad spectrum of HIV-1 strains, including clinical isolates and drug-resistant variants, as well as HIV-2 and SIV strains. nih.gov Notably, it could eject zinc from NCp7 even when the protein was bound to nucleic acids. nih.gov This virucidal action prevents the virus from infecting permissive cells and inhibits the transmission of the virus from DC-SIGN-captured cells to CD4+ T-lymphocytes. nih.gov
Table 1: Antiviral Activity of Selected Thiadiazole Derivatives
| Compound Class | Target Virus | Mechanism of Action | Observed Efficacy |
|---|---|---|---|
| 2-methyl-3-phenyl-2H- mdpi.comresearchgate.netnih.govthiadiazol-5-ylideneamine | HIV-1, HIV-2, SIV | Zinc ejection from NCp7 zinc fingers, leading to viral inactivation and RNA degradation. nih.gov | Potent inhibition of a wide spectrum of wild-type and drug-resistant strains. nih.gov |
| Substituted 1,2,3-thiadiazole-4-carboxamide (B1266815) | Tobacco Mosaic Virus (TMV) | Protective and curative effects. mdpi.com | Curative activity: up to 60%; Protective activity: up to 76% at 500 µg/mL. mdpi.com |
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine | Tobacco Mosaic Virus (TMV) | Inhibition of viral spread, induction of defensive barriers (stomatal closure), improved photosynthesis, reduction of oxidative stress. mdpi.com | EC50 value of 203.5 µg/mL for the most active compound, superior to the commercial agent ningnanmycin. mdpi.com |
Antiepileptic Activity: Receptor Interactions and Modulatory Effects (e.g., GABA receptor)
The therapeutic potential of thiadiazole derivatives extends to the central nervous system, with particular promise shown in the management of epilepsy. While research on this compound itself is specific, studies on the broader 1,3,4-thiadiazole class provide significant insights into the likely mechanisms of action, primarily involving the modulation of the GABAergic system. nih.govfrontiersin.org
The primary mechanism by which 1,3,4-thiadiazole derivatives are believed to exert their anticonvulsant effects is through their interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. frontiersin.org By enhancing GABAergic transmission, these compounds can suppress the excessive neuronal firing that characterizes epileptic seizures. nih.govfrontiersin.org This modulation is thought to occur via the GABAA pathway, where the compounds facilitate the release of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. nih.govfrontiersin.org Molecular docking studies have supported this hypothesis, showing that these derivatives can effectively bind to the benzodiazepine (B76468) (BZD)-binding pocket of the GABA-A receptor. frontiersin.org
Structure-activity relationship (SAR) studies have been crucial in elucidating the features that contribute to the antiepileptic potency of these compounds. For instance, the introduction of a phenyl ring has been shown to confer greater anticonvulsant activity compared to a methyl group. nih.gov Furthermore, compounds substituted with electron-withdrawing groups tend to exhibit good potency. frontiersin.org The lipophilicity of the molecule also plays a role, with more lipophilic compounds demonstrating enhanced antiepileptic activity. frontiersin.org For example, a derivative, 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, showed significant protection in the maximal electroshock (MES) model, a common screening test for anticonvulsants. nih.gov Another compound, 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol, was found to be potent in both MES and pentylenetetrazol (PTZ) seizure models, acting through both GABAergic and voltage-gated ion channel mechanisms. frontiersin.org
Table 2: Anticonvulsant Activity and Mechanistic Insights of Thiadiazole Derivatives
| Derivative Type | Proposed Mechanism | Key Structural Features for Activity | Experimental Model |
|---|---|---|---|
| 1,3,4-Thiadiazoles | Enhancement of GABAergic transmission via the GABAA pathway. nih.govfrontiersin.org | Phenyl ring substitution, electron-withdrawing groups, increased lipophilicity. nih.govfrontiersin.org | Maximal Electroshock (MES), Pentylenetetrazol (PTZ). nih.govfrontiersin.org |
| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Targeting voltage-gated channels. nih.gov | OCH3 group substitution. nih.gov | MES model in rats. nih.gov |
| N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide | Not specified | Phenyl ring introduction. nih.gov | Not specified |
Agrochemical Applications: Herbicidal and Insecticidal Mechanisms of Action (e.g., aphicidal activity)
In addition to their pharmaceutical applications, this compound and its derivatives have demonstrated significant potential in the agrochemical sector as both herbicides and insecticides. mdpi.comresearchgate.net Their mechanisms of action in these roles are diverse, targeting key biological processes in both unwanted plants and insect pests.
As herbicides, 1,2,3-thiadiazole derivatives have been shown to be effective against a range of weeds. researchgate.net A study on novel 2-cyanoacrylates containing a 1,2,3-thiadiazole ring reported good herbicidal activities, with some derivatives achieving 100% efficacy against rape and amaranth (B1665344) pigweed at a dose of 1.5 kg/ha . researchgate.net The herbicidal effects of the broader class of thiadiazole derivatives are often attributed to the inhibition of photosynthesis. researchgate.net This can involve the prevention of starch accumulation, disruption of the ultrastructure of mesophyll chloroplasts, and inhibition of electron transport and photophosphorylation. researchgate.net
In the realm of insecticides, 1,2,3-thiadiazole carboxamide analogues have shown notable aphicidal activity. mdpi.com Research into these compounds revealed that certain derivatives exhibited significantly higher aphicidal effects than the natural insect alarm pheromone, (E)-ß-farnesene. mdpi.com For example, three specific compounds displayed LC50 values of 33.4 µg/mL, 50.2 µg/mL, and 61.8 µg/mL against aphids. mdpi.com The study highlighted that the presence of fluoro or difluoro groups on the phenyl moiety significantly enhanced the aphicidal potential, whereas methyl substitution led to lower activity. mdpi.com While the precise mechanism of their insecticidal action is still under investigation, it is clear that these compounds represent a promising class for the development of new pest control agents.
Table 3: Agrochemical Activity of 1,2,3-Thiadiazole Derivatives
| Application | Target Organism | Mechanism of Action | Notable Efficacy |
|---|---|---|---|
| Herbicide | Rape, Amaranth Pigweed | Inhibition of photosynthesis, prevention of starch accumulation, disruption of chloroplasts. researchgate.netresearchgate.net | 100% herbicidal activity at 1.5 kg/ha for certain 2-cyanoacrylate derivatives. researchgate.net |
| Insecticide (Aphicide) | Aphids | Not fully elucidated, but structure-activity relationships indicate the importance of specific substitutions on the phenyl ring. mdpi.com | LC50 values as low as 33.4 µg/mL for specific carboxamide analogues. mdpi.com |
Material Science Applications: Corrosion Inhibition Mechanisms and Adsorption Dynamics
Beyond biological applications, the unique chemical structure of thiadiazole derivatives, including this compound, makes them highly effective corrosion inhibitors for metals, particularly mild steel in acidic environments. mdpi.comnih.govresearchgate.net Their protective action is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that prevents contact with corrosive agents. nih.gov
The mechanism of corrosion inhibition by these compounds involves a combination of physical and chemical adsorption. mdpi.com The thiadiazole ring, with its nitrogen and sulfur heteroatoms and π-electron systems, plays a crucial role in this process. mdpi.comnih.gov These heteroatoms possess lone pair electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of stable coordinate covalent bonds (chemisorption). mdpi.comresearchgate.net Additionally, the aromatic rings in the structure contribute to electrostatic interactions between the inhibitor molecules and the metal surface. researchgate.net
The effectiveness of the inhibition is dependent on the concentration of the thiadiazole derivative. nih.gov As the concentration increases, more inhibitor molecules adsorb onto the metal surface, leading to a higher degree of surface coverage and, consequently, better protection against corrosion. nih.gov Studies have shown that these inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption of these molecules on the steel surface has been found to follow the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal. mdpi.comresearchgate.net The strength and nature of this adsorbed film are key to the high inhibition efficiencies observed, which can exceed 95% in some cases. mdpi.comresearchgate.net
Table 4: Corrosion Inhibition Properties of Thiadiazole Derivatives
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Mechanism | Key Findings |
|---|---|---|---|---|
| N,N-dihydroxyethyl-(5-methyl- mdpi.comnih.govnih.gov thiadiazol-2-sulfur)-carbonyl acetamide | Q235 Carbon Steel | 1 M HCl | Mixed physical and chemical adsorption, formation of a protective film. mdpi.com | Inhibition efficiency >96% at 40 mg/L. mdpi.com |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | 1 M HCl | Mixed-type inhibitor, adsorption on the metal surface. nih.gov | Inhibition efficiency of 94.6% at 0.5 mM. nih.gov |
| 1-(Phenylamino-1,3,4-thiadiazol-5-yl)-3-phenyl-3-oxopropan | Mild Steel | 1 M HCl | Chemisorption, formation of a protective layer via heteroatoms and aromatic rings. researchgate.net | Inhibition efficiency of 95.4% at 500 ppm. researchgate.net |
Phytohormonal and Plant Activation Responses
This compound derivatives are also recognized for their ability to act as plant activators or elicitors, substances that stimulate a plant's innate immune system to defend against pathogens. nih.govmdpi.com This mode of action is distinct from direct antimicrobial activity; instead of killing the pathogen themselves, these compounds prime the plant to mount a more rapid and robust defense response upon attack. nih.gov
The mechanism behind this plant activation response often involves the salicylic (B10762653) acid (SA) signaling pathway, a critical component of systemic acquired resistance (SAR) in plants. nih.gov Research on N-(2-phenyl-3-pyridyl) thiadiazole carboxamide analogs has shown that these compounds can up-regulate the expression of genes associated with reactive oxygen species (ROS), pathogenesis-related proteins (PRP), and the SA pathway. nih.gov This genetic reprogramming enhances the plant's defensive capacity against a broad spectrum of pathogens, including fungi and viruses. nih.gov
For example, certain N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole ring have demonstrated significant protective properties in plants. mdpi.com One such compound was found to completely inhibit leaf damage from the fungus Alternaria brassicicola on rape leaves, with protective effects superior to the known SAR inducer, tiadinil. mdpi.com Since the compound itself showed only weak direct fungicidal activity in vitro, its high in vivo efficacy is attributed to its ability to stimulate the plant's own defense mechanisms. mdpi.com This approach to plant protection is particularly valuable as it can provide broad-spectrum resistance and may reduce the reliance on conventional pesticides that directly target pathogens, potentially slowing the development of pesticide resistance. researchgate.net
Table 5: Plant Activation Responses of Thiadiazole Derivatives
| Compound Class | Target Pathogen | Mechanism of Action | Observed Effect |
|---|---|---|---|
| N-(2-phenyl-3-pyridyl) thiadiazole carboxamide analogs | Plant Fungi, Tobacco Mosaic Virus (TMV) | Upregulation of genes related to ROS, PRP, and salicylic acid signaling. nih.gov | Broad-spectrum in vivo activity against fungi; up to 68% inhibitory activity against TMV. nih.gov |
| N-acyl-N-arylalaninates with a 1,2,3-thiadiazole ring | Alternaria brassicicola (fungus) | Stimulation of the plant's protective properties (Systemic Acquired Resistance). mdpi.com | Complete inhibition of leaf damage, superior to the commercial inducer tiadinil. mdpi.com |
Computational Chemistry and Theoretical Modeling of N Phenyl 1,2,3 Thiadiazole 4 Carboxamide
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic properties of thiadiazole derivatives. By calculating the molecule's electronic structure, DFT can predict its stability, reactivity, and spectroscopic characteristics. Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability.
The energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For instance, studies on various 1,3,4-thiadiazole (B1197879) derivatives have shown that the introduction of electronegative substituents, such as Cl or NO₂, can reduce the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in UV absorption wavelengths. dergipark.org.tr
Theoretical investigations into 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives, which are structurally related to the target compound, have demonstrated that electron-donating groups (like NMe₂) significantly reduce the energy gap, indicating an increase in chemical reactivity. jobrs.edu.iq This principle allows for the theoretical screening of derivatives of N-phenyl-1,2,3-thiadiazole-4-carboxamide to identify candidates with tailored electronic properties for specific applications. DFT calculations also enable the mapping of electron density and electrostatic potential, identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting sites of reaction.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | DFT/B3LYP | -5.91 | -1.89 | 4.02 | dergipark.org.tr |
| 5-(1-Methyl-2-phenylethenyl)-N-[4'-nitrophenyl]-1,3,4-thiadiazol-2-amine | DFT/B3LYP | -6.22 | -2.78 | 3.44 | dergipark.org.tr |
| 4-(4-aminophenyl)-1,2,5-selenadiazole | DFT/B3LYP/3-21G | -5.49 | -1.55 | 3.94 | jobrs.edu.iq |
| 4-(4-nitrophenyl)-1,2,5-selenadiazole | DFT/B3LYP/3-21G | -7.14 | -3.32 | 3.82 | jobrs.edu.iq |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery and design, providing insights into the binding modes and affinities of potential therapeutic agents. For derivatives of this compound, docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a biological target.
For example, docking studies on various thiazole (B1198619) and thiadiazole carboxamide derivatives have been performed to evaluate their potential as inhibitors for targets like c-Met kinase and cyclooxygenase (COX) enzymes. nih.govacs.org In one study, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-5-phenyl-1,3,4-thiadiazole-2-carboxamide was docked into the active site of c-Met, revealing a hydrogen bond between the amide NH group and the Asp1222 residue, with an estimated binding energy of -10.25 kcal/mol. nih.gov Similarly, docking of novel 1,3,4-thiadiazole derivatives against the ADP-sugar pyrophosphatase (NUDT5) gene target showed that a compound with a 4-nitrophenyl substituent achieved a strong docking score of -8.9 kcal/mol, forming four hydrogen bonds within the active site. uowasit.edu.iq
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, assessing the flexibility of the protein and the ligand and calculating the binding free energy more accurately. These simulations offer a more realistic representation of the physiological environment, helping to validate the binding poses predicted by docking and confirming the stability of crucial interactions.
| Ligand | Protein Target | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-5-phenyl-1,3,4-thiadiazole-2-carboxamide | c-Met Kinase | -10.25 | Met1160, Asp1222 | nih.gov |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | Not specified | uowasit.edu.iq |
| 1,3,4-Thiadiazole derivative 4h | EGFR TK | Not specified | Not specified | nih.gov |
| 5-(substituent)-N-phenyl-1,3,4-thiadiazole-2-carboxamide derivatives | DHPS from S. aureus (PDB ID: 6CLV) | Not specified | Not specified | nih.gov |
Quantum Chemical Parameters in Reactivity Analysis
Beyond HOMO-LUMO energies, DFT calculations yield a suite of quantum chemical parameters that provide a more quantitative understanding of molecular reactivity. These global reactivity descriptors are derived from the conceptual DFT framework and are used to interpret and predict the chemical behavior of molecules like this compound.
Key parameters include:
Ionization Potential (IP) and Electron Affinity (EA) : Calculated as IP ≈ -EHOMO and EA ≈ -ELUMO.
Chemical Hardness (η) : Defined as η = (IP - EA) / 2, it measures the resistance of a molecule to change its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Electronic Chemical Potential (μ) : Given by μ = -(IP + EA) / 2, it describes the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω) : Calculated as ω = μ² / (2η), this parameter quantifies the energy stabilization when the molecule acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These parameters are crucial for comparing the reactivity of a series of related compounds. For example, a study on thiazole azo dyes showed that the dye with the smallest chemical hardness (and smallest HOMO-LUMO gap) was the most reactive. mdpi.com Such analyses can guide the synthesis of this compound derivatives with desired reactivity profiles for applications in materials science or medicinal chemistry.
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) | Reference |
|---|---|---|---|---|
| Thiazole Azo Dye A | -3.57 | 1.64 | 3.89 | mdpi.com |
| Thiazole Azo Dye B | -3.79 | 1.61 | 4.46 | mdpi.com |
| Thiazole Azo Dye C | -3.73 | 1.49 | 4.67 | mdpi.com |
Conformational Analysis and Energetic Profiles
The three-dimensional structure and conformational flexibility of this compound are critical to its function, influencing how it interacts with other molecules. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating its flexible single bonds (dihedral angles). This process identifies the most stable conformations (energy minima) and the energy barriers to rotation (transition states).
For this compound, the key dihedral angles are those connecting the phenyl ring to the amide nitrogen and the amide group to the thiadiazole ring. By performing a relaxed potential energy surface scan, where these angles are varied and the energy is minimized at each step, an energetic profile can be constructed. This profile reveals the preferred spatial arrangement of the aromatic rings and the carboxamide linker. The global minimum on this surface corresponds to the most stable, and likely most populated, conformation of the molecule in the gas phase or in a nonpolar solvent. Understanding the conformational preferences is vital for interpreting NMR data and for selecting the correct starting geometry for molecular docking simulations, as the bioactive conformation may not always be the lowest-energy one.
Adsorption Mechanism Simulations on Material Surfaces
Theoretical simulations are essential for understanding how molecules like this compound interact with and adsorb onto material surfaces. This is particularly relevant for applications such as corrosion inhibition, where the molecule forms a protective layer on a metal surface. Computational methods, including DFT and molecular dynamics, can model this adsorption process.
Studies on the adsorption of various thiadiazole derivatives on iron, copper, and aluminum surfaces have shown that the heteroatoms (sulfur and nitrogen) in the thiadiazole ring are the primary active sites for interaction with the metal. jchemlett.comscientific.netjchemlett.com These atoms can donate lone-pair electrons to the vacant d-orbitals of the metal, forming coordinate bonds (chemisorption), or interact through weaker electrostatic and van der Waals forces (physisorption).
Calculations can determine the adsorption energy (Eads), which indicates the strength of the interaction between the molecule and the surface. A more negative adsorption energy implies a stronger and more stable adsorption process. For example, a theoretical study of thiadiazole derivatives on an Fe(110) surface found that the magnitude of the binding energy correlated with the inhibition efficiency. jchemlett.com Molecular dynamics simulations further complement these findings by modeling the equilibrium configuration of multiple inhibitor molecules on the surface, providing insights into the packing and orientation of the protective film. jchemlett.com These simulations predict that thiadiazole derivatives tend to adsorb in a flat orientation, maximizing the contact between the π-system of the rings and the surface atoms.
| Molecule | Surface | Method | Adsorption/Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 2-Amino-5-phenyl-1,3,4-thiadiazole (APT) | Fe(110) | Molecular Dynamics | -165.41 | jchemlett.com |
| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (ACPT) | Fe(110) | Molecular Dynamics | -183.12 | jchemlett.com |
| 4-methoxyphenyl-1,3,4-thiadiazole (AMPT) | Fe(110) | Molecular Dynamics | -170.62 | jchemlett.com |
Emerging Research Avenues and Translational Potentials for N Phenyl 1,2,3 Thiadiazole 4 Carboxamide
Rational Design of Next-Generation N-phenyl-1,2,3-thiadiazole-4-carboxamide Analogs with Enhanced Specificity
The rational design of new this compound analogs is a key focus of current research, aiming to enhance their specificity and potency for various biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications of the parent molecule influence its biological activity.
For instance, modifications to the N-phenyl ring are being systematically investigated. The introduction of various substituents at different positions on this ring can significantly alter the compound's interaction with target proteins. Studies on related thiadiazole scaffolds have shown that the nature and position of these substituents can modulate activity. For example, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the presence and position of nitro and chloro groups on the N-phenyl ring had a marked effect on their cytotoxic activity against different cancer cell lines. nih.gov Specifically, a para-nitro group resulted in the highest activity against a neuroblastoma cell line, while a meta-chloro group was most effective against a human hepatocarcinoma cell line. nih.gov Such findings provide a roadmap for designing this compound analogs with improved and more selective anticancer properties.
Molecular modeling and docking studies are instrumental in the rational design process. These computational techniques allow researchers to visualize and predict how different analogs will bind to the active sites of target proteins. By understanding these interactions at a molecular level, chemists can design modifications that enhance binding affinity and specificity, thereby increasing the therapeutic potential and reducing off-target effects.
Integration of Cheminformatics and Artificial Intelligence in Compound Discovery
The integration of cheminformatics and artificial intelligence (AI) is revolutionizing the discovery and optimization of novel therapeutic agents, including derivatives of this compound. These computational approaches can significantly accelerate the identification of promising drug candidates from vast chemical libraries.
Virtual screening is a powerful cheminformatics tool that enables the rapid in silico assessment of large numbers of compounds for their potential to interact with a specific biological target. For instance, hierarchical virtual screening has been employed to identify potential thiadiazole-based inhibitors of key SARS-CoV-2 proteins. nih.gov This approach involves multiple stages of computational filtering, starting with a large library of compounds and progressively narrowing down the candidates based on their predicted binding affinities and other drug-like properties. Such methods can be readily applied to discover novel this compound analogs with antiviral or other therapeutic activities.
Machine learning (ML), a subset of AI, is also being increasingly used to build predictive models for biological activity and other properties of chemical compounds. These models are trained on existing experimental data and can then be used to predict the properties of new, untested molecules. This can help to prioritize which compounds to synthesize and test in the laboratory, saving time and resources. While specific applications to this compound are still emerging, the successful application of ML in predicting inhibitors for various targets underscores its potential in this area. researchgate.net
Exploration of Novel Biological Targets and Therapeutic Applications
The 1,2,3-thiadiazole (B1210528) scaffold is known to exhibit a broad range of biological activities, including anticancer, antiviral, and antifungal properties. mdpi.com Researchers are now focused on identifying novel and specific biological targets for this compound and its derivatives to unlock new therapeutic applications.
In the realm of oncology, various thiadiazole derivatives have been investigated for their ability to inhibit a range of cancer-related targets. These include enzymes and proteins crucial for tumor growth and survival. For example, some 1,2,3-thiadiazole derivatives have shown activity against breast cancer cell lines, with IC50 values comparable to the standard anticancer drug doxorubicin. mdpi.com The exploration of specific molecular targets for these compounds is an active area of research, with the goal of developing more targeted and effective cancer therapies.
The antiviral potential of thiadiazole derivatives is another significant area of investigation. Substituted 1,2,3-thiadiazole-4-carboxamide (B1266815) scaffolds have demonstrated notable antiviral activity, for instance, against the Tobacco Mosaic Virus (TMV). mdpi.com In silico docking studies have also explored the potential of thiadiazole-triazole hybrids as inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19. biointerfaceresearch.com These findings suggest that this compound and its analogs could be promising candidates for the development of new antiviral agents.
Development of Eco-Friendly and Scalable Synthetic Methodologies
The development of environmentally friendly and scalable synthetic methods is crucial for the sustainable production of pharmaceutically important compounds like this compound. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
Several green synthetic approaches for thiadiazole derivatives have been reported, which can be adapted for the synthesis of the this compound core. These methods often utilize alternative energy sources like microwave irradiation and ultrasonication, which can significantly reduce reaction times and improve yields compared to conventional heating methods. nanobioletters.com For example, microwave-assisted synthesis has been successfully used to produce thiadiazole derivatives in high yields (85-90%) in a fraction of the time required by traditional methods. nanobioletters.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-phenyl-1,2,3-thiadiazole-4-carboxamide, and what analytical methods validate its purity?
- Synthesis : The compound is typically synthesized via condensation of 1,2,3-thiadiazole-4-carboxylic acid with aniline derivatives. For example, reacting 1,2,3-thiadiazole-4-carboxylic acid with aniline in the presence of coupling agents like EDCI/HOBt under inert conditions yields the carboxamide .
- Validation : Purity and structure are confirmed using - and -NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (as demonstrated for structurally similar thiadiazole derivatives in ) .
Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vitro assays?
- Methodology : Due to its low aqueous solubility (common in thiadiazole carboxamides), use organic solvents like DMSO for stock solutions, followed by dilution in assay buffers. Ensure solvent concentration remains ≤1% to avoid cytotoxicity. Sonication or heating (40–50°C) may enhance dissolution .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Safety Protocol : Wear nitrile gloves, lab coats, and eye protection. Avoid dust formation (use fume hoods). Store in cool, dry, ventilated areas away from oxidizers. In case of skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can structural modifications of this compound improve its bioactivity?
- Design Strategy : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance electronic interactions with target enzymes. Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate solubility and binding affinity. Cyclization reactions (e.g., using DMF/iodine) can generate fused-ring derivatives with improved stability .
Q. What computational tools are effective in predicting the binding mode of this compound to biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or proteases). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can correlate substituent effects with activity .
Q. How do conflicting bioactivity data for this compound derivatives arise, and how can they be resolved?
- Analysis : Contradictions may stem from assay variability (e.g., cell line differences, solvent effects). Standardize protocols (e.g., consistent ATP concentrations in kinase assays). Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) to confirm results. Re-evaluate compound purity via HPLC .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Experimental Design : Administer the compound orally or intravenously in rodent models. Collect plasma samples at timed intervals for LC-MS/MS analysis. Calculate bioavailability (), half-life (), and clearance (CL). Monitor metabolites via UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
